N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide
Description
N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide is a synthetic amide derivative featuring a propanamide backbone substituted with a 1H-indol-3-yl group and a cyano(2,4-difluorophenyl)methyl moiety. The compound’s structure combines aromatic fluorine substituents (enhancing metabolic stability and lipophilicity) with a cyano group (electron-withdrawing effects) and an indole core (common in bioactive molecules).
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O/c20-13-6-7-15(16(21)9-13)18(10-22)24-19(25)8-5-12-11-23-17-4-2-1-3-14(12)17/h1-4,6-7,9,11,18,23H,5,8H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISOINPEGFUDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC(C#N)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide typically involves multiple steps, including the formation of the indole core, introduction of the cyano group, and attachment of the difluorophenyl moiety. Common synthetic methods include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Suzuki-Miyaura Coupling:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The cyano group and difluorophenyl moiety may also contribute to its bioactivity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Structural Analogues with Indole-Propanamide Scaffolds
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
- Structure: Features a biphenyl-fluorophenyl group instead of the cyano-difluorophenyl group.
- Synthesis : Synthesized via amide coupling between flurbiprofen and tryptamine .
- Key Differences: The biphenyl moiety may enhance π-π stacking interactions, while the absence of a cyano group reduces electron-withdrawing effects. This compound’s pharmacological profile is unexplored in the evidence but may share anti-inflammatory or receptor-binding properties with other indole-amides .
(S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide ((S)-9a)
- Structure : Incorporates a ureido group and a pyridinyl-cyclohexylmethyl substituent.
- Activity : Acts as a potent FPR2 agonist with high selectivity over FPR1. The ureido group is critical for receptor interaction, while the methoxy substituent enhances metabolic stability .
- Comparison: Unlike the target compound, (S)-9a’s urea moiety likely facilitates hydrogen bonding with FPR2, suggesting divergent therapeutic targets (e.g., anti-inflammatory vs.
(S)-3-(1H-Indol-3-yl)-N-(pyridin-4-yl)-2-(3-(4-(trifluoromethyl)phenyl)propanamido)propanamide (3q)
- Structure : Contains a trifluoromethylphenyl group and a pyridinyl substituent.
- Synthesis: Prepared using 3-(4-(trifluoromethyl)phenyl)propanoic acid, yielding 17% .
- Key Differences: The trifluoromethyl group increases lipophilicity and electron-deficient character compared to the cyano group in the target compound. Such modifications are often leveraged to improve blood-brain barrier penetration .
Compounds with Fluorinated Aromatic Substituents
N-[(2-chloro-4-fluorophenyl)methyl]-3-(1-methyl-1H-indol-4-yl)propanamide
- Structure : Substitutes the indol-3-yl group with indol-4-yl and adds a chloro-fluorophenyl group.
- Implications : Chlorine and fluorine substituents may alter binding affinity and metabolic stability compared to the target compound’s difluorophenyl group .
(3E)-N-(2,4-Difluorophenyl)-3-(methoxyimino)propanamide
- Structure: Shares the 2,4-difluorophenyl group but replaces the indole-cyano moiety with a methoxyimino group.
Biological Activity
N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₈F₂N₄O
- Molecular Weight : 356.36 g/mol
The presence of the cyano group and difluorophenyl moiety is significant for its biological activity, as these functional groups can influence the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Many indole derivatives have been shown to inhibit cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to increased apoptosis.
Efficacy Against Cancer Cell Lines
Table 1 summarizes the biological activity of this compound against various cancer cell lines, including IC₅₀ values which indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.13 | Induces apoptosis via caspase activation |
| HCT-116 (Colon) | 1.54 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 0.12 | ROS generation leading to apoptosis |
| PC-3 (Prostate) | 2.84 | Inhibition of PI3K/AKT pathway |
Study 1: Anticancer Activity in MCF-7 Cells
A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability with an IC₅₀ value of 5.13 µM. Flow cytometry analysis revealed that the compound induced apoptosis through increased caspase-3/7 activity, suggesting its potential as a therapeutic agent in breast cancer treatment.
Study 2: Efficacy in HCT-116 Cells
In another investigation involving HCT-116 colon cancer cells, the compound exhibited an IC₅₀ value of 1.54 µM. The study highlighted its ability to arrest the cell cycle at the G1 phase, indicating a disruption in cellular proliferation mechanisms.
Study 3: Comparative Analysis with Reference Compounds
Comparative studies showed that this compound had comparable or superior activity against certain cancer types when compared to established chemotherapeutic agents like doxorubicin and combretastatin-A4.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
